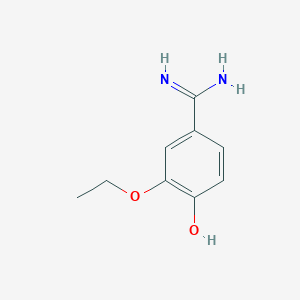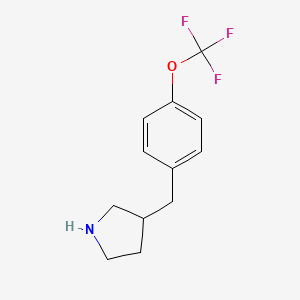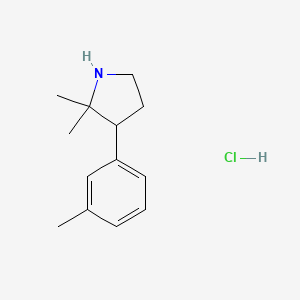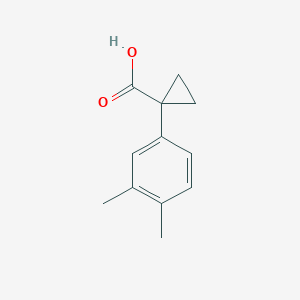
1-(3,4-Dimethylphenyl)cyclopropane-1-carboxylic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(3,4-Dimethylphenyl)cyclopropane-1-carboxylic acid is an organic compound characterized by a cyclopropane ring attached to a carboxylic acid group and a 3,4-dimethylphenyl group.
准备方法
Synthetic Routes and Reaction Conditions: 1-(3,4-Dimethylphenyl)cyclopropane-1-carboxylic acid can be synthesized through several methods. One common approach involves the cyclopropanation of 3,4-dimethylstyrene using a carbenoid reagent, followed by oxidation to introduce the carboxylic acid group. The reaction conditions typically involve the use of a metal catalyst such as rhodium or copper, and the reaction is carried out under an inert atmosphere to prevent unwanted side reactions .
Industrial Production Methods: Industrial production of this compound may involve large-scale cyclopropanation reactions using optimized catalysts and reaction conditions to maximize yield and purity. The process may also include purification steps such as recrystallization or chromatography to obtain the desired product .
化学反应分析
Types of Reactions: 1-(3,4-Dimethylphenyl)cyclopropane-1-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The carboxylic acid group can be oxidized to form corresponding derivatives such as esters or amides.
Reduction: The carboxylic acid group can be reduced to an alcohol or an aldehyde under appropriate conditions.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride are commonly used.
Substitution: Electrophilic reagents such as nitric acid or halogens in the presence of a catalyst.
Major Products:
Oxidation: Esters, amides, or carboxylate salts.
Reduction: Alcohols or aldehydes.
Substitution: Nitro or halogenated derivatives.
科学研究应用
1-(3,4-Dimethylphenyl)cyclopropane-1-carboxylic acid has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the development of new materials and chemical processes.
作用机制
The mechanism of action of 1-(3,4-Dimethylphenyl)cyclopropane-1-carboxylic acid involves its interaction with specific molecular targets and pathways. For example, in biological systems, it may interact with enzymes or receptors, leading to modulation of biochemical pathways. The exact mechanism can vary depending on the specific application and context .
相似化合物的比较
- 1-(3,5-Dimethylphenyl)cyclopropane-1-carboxylic acid
- 1-(4-Methylphenyl)cyclopropane-1-carboxylic acid
- 1-(3-Methylphenyl)cyclopropane-1-carboxylic acid
Comparison: 1-(3,4-Dimethylphenyl)cyclopropane-1-carboxylic acid is unique due to the presence of two methyl groups on the aromatic ring, which can influence its reactivity and interactions compared to similar compounds with different substitution patterns. This structural feature can affect its physical properties, such as melting point and solubility, as well as its chemical behavior in various reactions .
属性
分子式 |
C12H14O2 |
|---|---|
分子量 |
190.24 g/mol |
IUPAC 名称 |
1-(3,4-dimethylphenyl)cyclopropane-1-carboxylic acid |
InChI |
InChI=1S/C12H14O2/c1-8-3-4-10(7-9(8)2)12(5-6-12)11(13)14/h3-4,7H,5-6H2,1-2H3,(H,13,14) |
InChI 键 |
WZQLSWNCRKPJIN-UHFFFAOYSA-N |
规范 SMILES |
CC1=C(C=C(C=C1)C2(CC2)C(=O)O)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




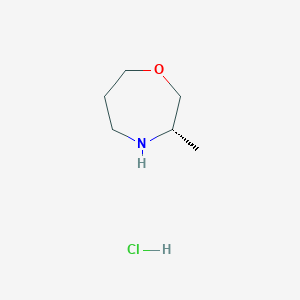
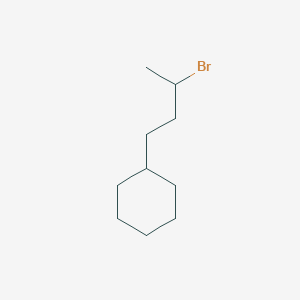
![3-[(4-Phenylphenyl)methyl]azetidine](/img/structure/B13605183.png)
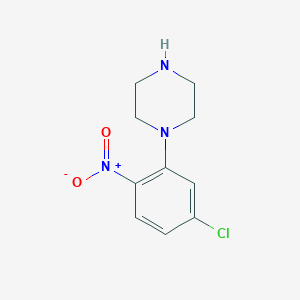
![6,6-Difluoro-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)spiro[3.3]heptan-1-one](/img/structure/B13605188.png)

